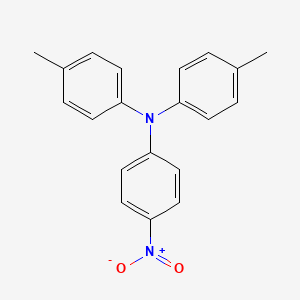
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene
Descripción general
Descripción
This typically includes the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Energy Storage Applications
Non-aqueous Redox Flow Batteries
Derivatives of 1,4-dimethoxybenzene, similar in structure to 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene, have been studied for their utility as catholyte materials in non-aqueous redox flow batteries. These materials demonstrate high open-circuit potentials and excellent electrochemical reversibility. The introduction of bicyclic substitutions and ether chains has led to the development of molecules with greater solubility and superior chemical stability in the charged state, enhancing the performance of redox flow batteries (Jingjing Zhang et al., 2017).
Lithium-ion Batteries
Similarly, 1,4-dialkoxybenzene additives, related in functional groups to 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene, are utilized in lithium-ion batteries to prevent runaway oxidation of the electrolyte under overcharge conditions. These additives showcase a dual overcharge protection mechanism and contribute to the improvement of the solid electrolyte interphase, thereby enhancing the cell's performance and lifespan (Jingjing Zhang et al., 2018).
Material Science and Polymer Synthesis
Hyperbranched Polyether Synthesis
The melt self-condensation of derivatives structurally related to 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene, specifically those containing hydroxyethoxy and methoxymethyl groups, has been employed in the synthesis of hyperbranched polyethers. These polyethers, synthesized via a transetherification process, have been characterized by their high molecular weight and solubility, demonstrating their potential as novel materials in various applications (M. Jayakannan & S. Ramakrishnan, 2000).
Nano-Structured Ceria Recovery
The use of N,N-bis(2-hydroxybenzyl)alkylamines, which are structurally reminiscent of the benzoxazine dimer complexes, showcases an innovative approach to recovering nano-structured ceria (CeO2) from Ce(III) complexes through thermal decomposition. This method highlights the versatility of compounds with hydroxy and methoxy functional groups in facilitating the synthesis of important inorganic nanoparticles (C. Veranitisagul et al., 2011).
Safety And Hazards
This involves examining any safety concerns associated with the compound, including its toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves considering potential future research directions, such as new synthesis methods, new applications, or new reactions.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4,11-12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZFHUSCRNLFCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)CO)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552905 | |
| Record name | (2,5-Dimethoxy-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene | |
CAS RN |
78840-04-7 | |
| Record name | (2,5-Dimethoxy-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















